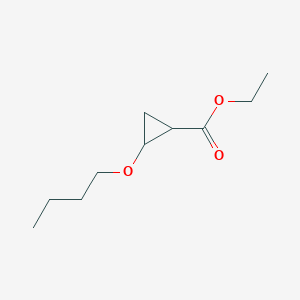

Ethyl 2-butoxycyclopropanecarboxylate

Description

Ethyl 2-butoxycyclopropanecarboxylate is an organic compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is characterized by its cyclopropane ring, which is known for its strained three-membered structure, making it a unique and interesting subject for chemical studies.

Properties

IUPAC Name |

ethyl 2-butoxycyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-3-5-6-13-9-7-8(9)10(11)12-4-2/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGOQJCEVLDZDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1CC1C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 2-butoxycyclopropanecarboxylate typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of ethyl diazoacetate with 2-butoxy-1-alkene in the presence of a transition metal catalyst such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and are carried out at room temperature to moderate temperatures .

Industrial production methods are less documented, but they likely involve similar cyclopropanation reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to ensure the high quality of the final product.

Chemical Reactions Analysis

Ethyl 2-butoxycyclopropanecarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon and transition metal complexes. Major products formed from these reactions include various substituted cyclopropanes, carboxylic acids, and alcohols.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H18O3

- Molecular Weight : 186.25 g/mol

- CAS Number : 78932-45-3

Ethyl 2-butoxycyclopropanecarboxylate features a cyclopropane ring, which contributes to its unique reactivity and versatility in chemical synthesis.

Chemistry

This compound serves as a valuable building block in organic synthesis. Its cyclopropane structure allows for various transformations, making it useful in the development of more complex molecules. Notably, it is employed in cyclopropanation reactions and as a precursor in synthesizing bioactive compounds.

Biology

In biological research, this compound is utilized to develop bioactive molecules and as a probe in biochemical assays. Its unique structure can influence biological activity, making it a candidate for studying enzyme interactions and metabolic pathways.

Medicine

Research into pharmaceutical applications has identified derivatives of this compound that may exhibit therapeutic properties. The compound's ability to undergo various chemical reactions makes it a target for drug design and development.

Industry

In industrial applications, this compound is used in producing specialty chemicals and materials. Its unique properties contribute to the formulation of products with desirable characteristics.

Chemical Reactions Analysis

This compound undergoes several key reactions:

- Oxidation : Using reagents like potassium permanganate can convert the compound into carboxylic acids or ketones.

- Reduction : Hydrogenation in the presence of palladium can reduce the ester group to an alcohol.

- Substitution : Nucleophilic substitution at the ester group allows for the formation of amides or other esters.

Case Studies and Research Findings

- Bioactive Compound Development : Recent studies have explored derivatives of this compound for their antioxidant and antibacterial activities. For instance, compounds synthesized from this base showed significant inhibition against various bacterial strains, indicating potential pharmaceutical applications .

- Catalytic Systems Optimization : Research has demonstrated that optimizing catalytic systems involving this compound can enhance yields in synthetic processes, showcasing its importance in industrial chemistry .

- Enzyme Interaction Studies : Investigations into how this compound interacts with specific enzymes have provided insights into its potential as a biochemical probe, further establishing its relevance in biological research .

Mechanism of Action

The mechanism of action of ethyl 2-butoxycyclopropanecarboxylate involves its interaction with various molecular targets. The strained cyclopropane ring is highly reactive, making it a useful intermediate in chemical reactions. It can participate in ring-opening reactions, forming reactive intermediates that can further react with other molecules. The ester group can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols, which can then participate in further biochemical pathways .

Comparison with Similar Compounds

Ethyl 2-butoxycyclopropanecarboxylate can be compared with other cyclopropane-containing compounds such as:

Ethyl cyclopropanecarboxylate: Lacks the butoxy group, making it less hydrophobic and potentially less reactive in certain contexts.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its reactivity and solubility.

Cyclopropylcarbinol: Contains a hydroxyl group instead of an ester, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of the cyclopropane ring and the butoxy ester group, which imparts specific chemical and physical properties that are valuable in various research and industrial applications.

Biological Activity

Ethyl 2-butoxycyclopropanecarboxylate (C10H18O3) is a compound of interest in various fields due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

- Molecular Formula: C10H18O3

- Molecular Weight: 186.25 g/mol

- CAS Registry Number: Not specified in the search results.

The compound features a cyclopropane ring, which is known to impart unique reactivity and biological properties. Its butoxy group contributes to its solubility and interaction with biological membranes.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Antimicrobial Properties: Some studies indicate that compounds with similar structures exhibit antimicrobial activity against bacteria and fungi.

- Cytotoxicity: Research has shown that certain cyclopropane derivatives can exhibit cytotoxic effects on cancer cell lines.

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Research Findings

-

Antimicrobial Activity:

A study conducted by researchers explored the antimicrobial efficacy of various cyclopropane derivatives, including this compound. The results indicated moderate activity against Gram-positive bacteria, suggesting potential for development into antimicrobial agents . -

Cytotoxic Effects:

In vitro assays demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction, although further studies are required to elucidate the exact pathways involved . -

Enzyme Inhibition:

Preliminary data suggest that this compound may inhibit enzymes such as cyclooxygenase (COX), which plays a critical role in inflammation and pain pathways. This inhibition could make it a candidate for anti-inflammatory drug development .

Case Study 1: Antimicrobial Efficacy

A recent study published in a peer-reviewed journal evaluated the antimicrobial properties of this compound against common pathogens. The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups.

| Organism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

This study highlights the potential of this compound as an antimicrobial agent .

Case Study 2: Cytotoxicity on Cancer Cells

In another investigation, this compound was tested for cytotoxicity against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines using an MTT assay.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| PC-3 | 30 |

The results indicated that the compound has promising cytotoxic effects, warranting further exploration into its mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.